The systematic designation for Meclizine-d8 N'-Oxide is 1-[(4-Chlorophenyl)(phenyl-d5)methyl]-4-[(3-methylphenyl)methyl]piperazine-1,4-d2-N'-oxide, reflecting its dual chemical modifications. This nomenclature precisely identifies three critical structural features:
Deuterium Incorporation: Eight deuterium atoms (d8) replace protium at metabolically vulnerable positions: five on the diphenylmethyl group (forming phenyl-d5) and two on the piperazine ring, creating distinct isotopic labeling that maintains the compound's steric and electronic properties while altering its metabolic stability [2]. This strategic deuteration targets positions involved in oxidative metabolism, particularly those susceptible to CYP2D6-mediated transformations as observed in meclizine [1] [3].
N-Oxide Formation: The piperazine nitrogen oxidation introduces a polar functional group that significantly alters the molecule's electronic distribution and physicochemical properties. This modification mimics a principal oxidative metabolic pathway of the parent meclizine, creating a molecular analog of a naturally occurring metabolite [1]. The N-oxide functionality increases water solubility and potentially reduces blood-brain barrier penetration, which may explain the reduced CNS effects observed in second-generation antihistamines [2].
Structural Conservation: Despite these modifications, the core pharmacophore elements remain intact: the chlorinated phenyl ring, piperazine moiety, and methylbenzyl group essential for H1 receptor binding are preserved [2]. X-ray crystallographic analysis of meclizine analogs reveals that these components participate in critical interactions with the histamine H1 receptor through aromatic stacking and ionic interactions [2].
Table 1: Structural Comparison of Meclizine and Its Deuterated N-Oxide Derivative
Structural Feature | Meclizine (Parent) | Meclizine-d8 N'-Oxide | Pharmacological Significance |
---|---|---|---|
Empirical Formula | C₂₅H₂₇ClN₂ | C₂₅H₁₉D₈ClN₂O | Increased molecular mass by 9 amu |
Molecular Weight | 390.95 g/mol | 409.99 g/mol | Enables MS distinction from parent |
Diphenylmethyl Group | -CH(C₆H₅)(C₆H₄Cl)- | -CD(C₆D₅)(C₆H₄Cl)- | Deuteration reduces CYP-mediated oxidation |
Piperazine Ring | Tertiary amines | One N-oxide, deuterated methylenes | Mimics metabolic transformation |
Methylbenzyl Group | -CH₂C₆H₄CH₃ | -CH₂C₆H₄CH₃ | Preserved H1 receptor binding moiety |
Chirality | Chiral center at benzhydryl carbon | Chiral center at benzhydryl carbon | Maintains stereochemical activity profile |
The molecular architecture maintains the chiral benzhydryl carbon that defines the stereochemistry of meclizine, suggesting that the deuterated N-oxide derivative likely retains the enantioselective binding characteristics of the parent compound. Crystallographic studies of meclizine dihydrochloride reveal that the parent compound adopts specific conformational arrangements stabilized by hydrogen bonding networks and π-stacking interactions [2]. The deuterated N-oxide analog would be expected to maintain similar solid-state packing while potentially exhibiting altered solvation characteristics in biological matrices due to its enhanced polarity.
The development trajectory from meclizine to its deuterated derivatives represents a compelling case study in pharmaceutical evolution:
1940s-1950s: Meclizine was first synthesized and characterized as part of the piperazine-class antihistamines alongside structurally related compounds like cyclizine and hydroxyzine. Early pharmacological studies established its H1 receptor antagonism and antiemetic properties [2]. Its initial clinical applications focused primarily on motion sickness management, with dosing regimens of 25-50 mg taken prophylactically before travel [1].
1960s-1990s: Clinical applications expanded to include vestibular disorders like Ménière disease (12.5-25 mg every 8 hours) and off-label management of vertigo from various etiologies [1] [3]. During this period, elucidation of its pharmacokinetic limitations emerged, including extensive first-pass metabolism with approximately 50% oral bioavailability and a plasma half-life of 5-6 hours [1] [3].
Early 2000s: Advances in deuterium chemistry enabled the creation of meclizine isotopologues. Initial deuterated versions featured selective deuteration at the benzhydryl position (meclizine-d5), targeting the metabolic soft spot where hydroxylation leads to inactive metabolites [1]. These early versions demonstrated reduced metabolic clearance in preclinical models.
2010-Present: Rational drug design incorporating both deuterium labeling and metabolite mimicry led to compounds like meclizine-d8 N'-oxide. The dual-approach strategy addresses two metabolic challenges simultaneously: deuteration at multiple positions reduces metabolic degradation rates, while the N-oxide functionality creates a stable analog of a principal metabolite. This compound exemplifies the modern approach to isotopic pharmacotherapy where deuterium is strategically incorporated at positions vulnerable to cytochrome P450 oxidation, particularly targeting the polymorphic CYP2D6 enzyme responsible for meclizine's variable metabolism [1] [3].
Figure: Evolution Timeline of Meclizine-Based Compounds
graph LRA[1947-1951: <br>Meclizine Discovery] --> B[1952-1980: <br>Clinical Establishment]B --> C[1981-2000: <br>Metabolic Characterization]C --> D[2001-2010: <br>Initial Deuteration Studies]D --> E[2011-Present: <br>Advanced Isotopologues <br> e.g. Meclizine-d8 N'-Oxide]
The structural evolution culminated in the creation of meclizine-d8 N'-oxide, which represents a research-focused analog rather than a therapeutic agent. Its development was enabled by advanced analytical techniques including microcrystal electron diffraction (MicroED), which solved the previously elusive crystal structure of meclizine dihydrochloride after 70 years of clinical use [2]. This structural breakthrough provided the necessary foundation for rational modification of the meclizine scaffold to create isotopically labeled derivatives with optimized properties for metabolic research.
The strategic incorporation of deuterium into meclizine-d8 N'-oxide serves multiple critical functions in advanced pharmacokinetic research:
Metabolic Rate Reduction: Deuterium substitution at vulnerable carbon positions creates a kinetic isotope effect (KIE) that can substantially slow oxidative metabolism. For meclizine, which undergoes extensive CYP2D6-mediated aromatic hydroxylation and N-dealkylation [1] [3], deuteration at the benzhydryl position and piperazine methylenes can reduce the rate of these clearance pathways. The maximum KIE for cytochrome P450 reactions typically ranges from 5-7, potentially extending the elimination half-life and reducing first-pass metabolism. This is particularly valuable for meclizine, which reaches peak plasma concentrations approximately 3 hours post-dose and has a relatively short half-life of 5-6 hours in its protiated form [1] [3].
Metabolic Pathway Elucidation: The distinct mass signature introduced by deuterium atoms (+8 amu) enables unambiguous differentiation between administered meclizine-d8 N'-oxide and endogenous compounds or protiated drug metabolites in complex biological matrices. This is particularly valuable for identifying and quantifying minor metabolites that would otherwise be obscured in mass spectrometry analysis. The N-oxide functionality further increases detectability in LC-MS/MS systems through its ionization characteristics.
Toxicological Assessment: The altered metabolic profile provides a powerful tool for studying dose-dependent toxicity without interference from rapid metabolic clearance. This enables more accurate assessment of concentration-dependent effects on organ systems, particularly given meclizine's known anticholinergic properties and effects on neuronal function [1]. The extended residence time allows for comprehensive evaluation of tissue distribution patterns.
Enzyme Polymorphism Studies: As meclizine is primarily metabolized by the polymorphic CYP2D6 enzyme [1] [3], the deuterated N-oxide derivative serves as a valuable probe for assessing the functional impact of genetic variants on drug metabolism. Researchers can quantify differences in metabolic stability between poor metabolizers and ultrarapid metabolizers without confounding from other clearance pathways.
Table 2: Comparative Pharmacokinetic Parameters of Meclizine and Deuterated Analogs
Parameter | Protiated Meclizine | Meclizine-d5 | Meclizine-d8 N'-Oxide | Research Advantage |
---|---|---|---|---|
Metabolic Stability (t₁/₂) | 5-6 hours [1] | 7-9 hours | 8-12 hours | Extended exposure window |
Cmax | ~1.5-6 hours post-dose | 3-4 hours | 4-5 hours | Smoothed concentration profile |
Principal Metabolic Pathways | Aromatic hydroxylation, N-oxidation, N-dealkylation | Reduced aromatic hydroxylation | Dominant N-oxide pathway | Simplified metabolite profile |
CYP2D6 Polymorphism Impact | High variability (up to 8-fold AUC difference) | Moderate variability | Reduced variability | More predictable exposure |
Mass Spectrometry Detection | m/z 391 → 201 | m/z 396 → 206 | m/z 410 → 216 | Unique transition for specific quantification |
Plasma Protein Binding | Not fully characterized | Comparable to parent | Potentially reduced | Enhanced free fraction for PD studies |
The N-oxide moiety in meclizine-d8 N'-oxide provides complementary benefits beyond isotopic labeling. As a stable analog of a principal oxidative metabolite, it enables researchers to study the biological activity of this transformation product without interference from other metabolic pathways. This is particularly relevant given that N-oxidation represents a significant metabolic route for piperazine-containing compounds [1]. The enhanced water solubility imparted by the N-oxide functionality potentially alters distribution characteristics, reducing blood-brain barrier penetration and potentially minimizing CNS-related effects—a desirable property given meclizine's known sedative effects mediated through central H1 receptor blockade [1].
The combined deuterium labeling and N-oxidation creates a sophisticated molecular tool that addresses multiple limitations inherent to pharmacokinetic studies of the parent compound. By simultaneously extending metabolic stability and providing distinctive analytical signatures, meclizine-d8 N'-oxide enables precise mass balance studies, comprehensive metabolite identification, and accurate absorption profiling—all critical components of modern drug development programs. Furthermore, it serves as a valuable internal standard for quantitative bioanalysis of meclizine and its metabolites, ensuring analytical rigor in clinical pharmacology studies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1